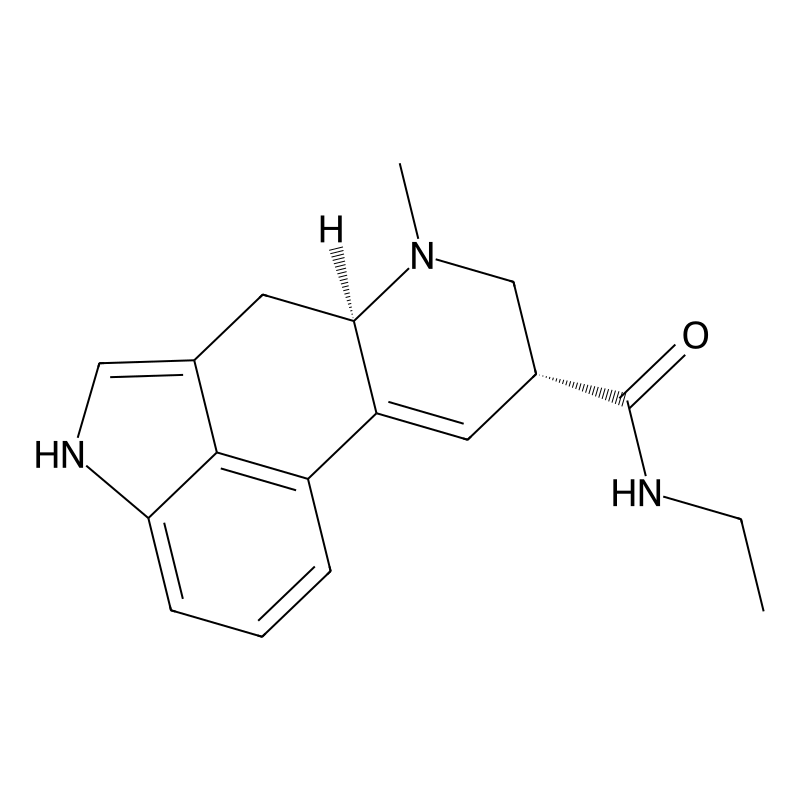

Lysergic acid ethylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

The earliest and most commercially significant method for obtaining lysergic acid ethylamide precursors involves the extraction and purification of ergot alkaloids from natural sources, followed by hydrolytic conversion [1]. Arthur Stoll's pioneering patent from 1918 established the foundation for biotechnological production methods that remain relevant today [2].

The historical approach centers on ergotamine extraction from fermented rye infected with Claviceps purpurea. Stoll's method, implemented by Sandos in 1921, involved efficient separation and purification of ergotamine tartrate from fermented triticale through a series of crystallization and extraction procedures [1]. The key innovation was the development of selective extraction conditions that could efficiently separate ergotamine from other ergot alkaloids present in the sclerotia.

Following successful ergotamine isolation, pure lysergic acid can be obtained through alkaline hydrolysis of the amide bonds [1] [2]. This hydrolytic process involves treating ergotamine with aqueous sodium hydroxide or barium hydroxide at elevated temperatures, resulting in cleavage of the peptide side chain to yield lysergic acid as the primary product. The biotechnological method remains economically viable, contributing to the annual production of 10-15 tons of lysergic acid globally [1].

Traditional Extraction Protocols

Large-scale extraction protocols have been refined over decades to maximize alkaloid recovery while minimizing degradation. The process begins with grinding ergot sclerotia or infected grain to increase surface area for extraction [3]. Optimal particle size ranges from 0.5 to 2 millimeters, with finer grinding significantly improving extraction efficiency [3].

Extraction typically employs 80% aqueous ethanol as the solvent system, which provides superior alkaloid solubility while reducing extraction of unwanted lipophilic compounds [3]. The extraction process requires extended contact times, often 48-150 hours, to achieve maximum alkaloid recovery. During this extended extraction period, careful monitoring of ergovaline to ergovalinine ratios is essential, as epimerization can occur under certain conditions [3].

Recovery rates using optimized historical methods typically achieve 80% alkaloid recovery with an 18-fold concentration increase over starting material [3]. The extracted material undergoes subsequent purification through liquid-liquid extraction protocols involving hexane washing followed by chloroform extraction, ultimately achieving 350-400 fold purification [3].

Modern Total Synthesis Strategies

Contemporary approaches to lysergic acid ethylamide synthesis have evolved significantly beyond the original biotechnological methods, encompassing sophisticated organic synthesis strategies that enable access to novel analogs and provide independence from natural ergot sources.

Tryptophan-Based Pathway Engineering

Rebek's research group introduced a transformative approach utilizing the natural amino acid tryptophan as the starting material for lysergic acid synthesis [1]. This strategy leverages the inherent structural similarity between tryptophan and the ergoline core, providing a more direct synthetic route compared to traditional indole-based approaches.

The tryptophan-based methodology begins with the conversion of tryptophan derivative 42 to tricyclic ketone 44 through acetic anhydride and aluminum chloride treatment [1]. This transformation is particularly advantageous because the resulting ketone naturally contains an amino fragment at the C4 position, eliminating the challenging step of nitrogen introduction that plagued earlier synthetic approaches.

The subsequent D-ring formation involves a sophisticated sequence beginning with spiro-lactone formation. Ketone 44 undergoes conversion to spiro-lactone 45, which is then methylated using sodium hydride and methyl iodide to produce compound 46 [1]. This intermediate undergoes hydrobromination followed by cyclization using the three-stage Henessian sequence, ultimately forming the pentacyclic lactone structure 49.

The final transformation sequence involves lactone opening with thionyl chloride to generate dihydrochloride ester 50, followed by dehydration to olefin 2 [1]. Mild oxidation conditions then yield a mixture of deprotected isolysergic and lysergic acid esters 51, with physicochemical parameters consistent with literature values for authentic lysergic acid derivatives.

Recent advances in tryptophan-based synthesis have incorporated engineered yeast systems for precursor production. Saccharomyces cerevisiae strains have been genetically modified to express the ergot alkaloid biosynthetic pathway, enabling production of lysergic acid precursors from simple sugar substrates [4]. This biotechnological approach achieved lysergic acid production at 1.7 milligrams per liter in bioreactor conditions, demonstrating the feasibility of engineered biosynthesis for industrial applications.

Palladium-Catalyzed Domino Cyclization Techniques

Palladium-catalyzed domino cyclization represents one of the most significant advances in modern ergot alkaloid synthesis, enabling direct construction of the complex C/D ring system through a single catalytic transformation [5] [6] [7] [8].

The domino cyclization strategy employs amino allenes bearing bromoindolyl groups as key substrates [5]. The reaction mechanism involves initial oxidative addition of palladium(0) to the aryl bromide, followed by allene insertion and subsequent cyclization to form both the C and D rings simultaneously. This transformation is particularly noteworthy for its ability to transfer allenic axial chirality to central chirality, enabling creation of the critical C5 stereogenic center with high enantioselectivity [6].

The synthetic sequence typically begins with preparation of the chiral allene substrate through a series of metal-mediated transformations. A key innovation involves the palladium(0) and indium(I)-mediated reductive coupling reaction between L-serine-derived 2-ethynylaziridine and formaldehyde, generating the requisite chiral 1,3-amino alcohol [6]. This intermediate undergoes elaboration through the chromium(II)/nickel(0)-mediated Nozaki-Hiyama-Kishi reaction with indole-3-acetaldehyde and iodoalkyne, establishing the carbon framework for subsequent cyclization.

The palladium-catalyzed domino cyclization proceeds under mild conditions using tetrakis(triphenylphosphine)palladium(0) as catalyst [5]. The reaction demonstrates remarkable efficiency, directly constructing the tetracyclic ergoline core while establishing the correct stereochemistry at multiple centers. This methodology has been successfully applied to the enantioselective total synthesis of (+)-lysergic acid, (+)-lysergol, and (+)-isolysergol [6].

Mechanistic Considerations

The domino cyclization mechanism involves several discrete organometallic transformations occurring in a single reaction vessel [5] [6]. Initial palladium insertion into the aryl bromide generates an aryl-palladium intermediate, which undergoes regioselective allene insertion. The resulting π-allyl-palladium complex then undergoes intramolecular nucleophilic attack by the pendant amino group, forming the pyrrolidine ring of the D-ring system.

Simultaneous with D-ring formation, the palladium center facilitates C-ring construction through a second cyclization event. This dual cyclization represents a remarkable example of cascade organometallic catalysis, achieving multiple bond formations with excellent atom economy [5]. The stereochemical outcome is controlled by the initial allene configuration, which dictates the facial selectivity of both cyclization events.

Recent refinements to the domino cyclization methodology have focused on substrate scope expansion and reaction optimization. Modified allene substrates incorporating different nitrogen protecting groups and aryl substitution patterns have been explored, demonstrating the general applicability of this transformation to ergot alkaloid analog synthesis [7] [8].

Biosynthetic Pathways in Fungal Systems

The natural biosynthesis of lysergic acid and related ergot alkaloids in fungi represents a complex eight-enzyme pathway that has been extensively characterized through genetic and biochemical studies [4] [9] [10]. Understanding these biosynthetic mechanisms has enabled both optimization of natural production systems and development of heterologous expression platforms.

Enzymatic Cascade from Tryptophan

The biosynthetic pathway initiates with the C4-prenylation of L-tryptophan using dimethylallyl diphosphate as the prenyl donor [9] [11]. This transformation is catalyzed by 4-dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene, producing 4-γ,γ-dimethylallyltryptophan (DMAT) as the first committed intermediate [9] [12].

DMAT undergoes subsequent N-methylation by the methyltransferase EasF, generating N-methyl-4-dimethylallyltryptophan [9] [12]. This intermediate then enters a critical oxidative transformation catalyzed by the FAD-dependent oxidoreductase EasE and catalase EasC. These enzymes cooperatively facilitate decarboxylative closure of the third ergoline ring, producing chanoclavine-I as the simplest clavine-type ergot alkaloid [9].

The alcohol functionality of chanoclavine-I undergoes oxidation to the corresponding aldehyde by the short-chain alcohol dehydrogenase EasD, yielding chanoclavine-I aldehyde [9] [12]. This intermediate serves as the major branch point for various ergot alkaloid classes, including lysergic acid amides and ergopeptines.

Pathway Divergence and Specialization

Following chanoclavine-I aldehyde formation, the biosynthetic pathway diverges based on the specific enzyme complement present in different fungal species [9] [10]. The old yellow enzyme EasA plays a crucial role in determining pathway direction, with functional differences between orthologs resulting in divergent product profiles [9].

In Claviceps purpurea, EasA catalyzes the formation of agroclavine from chanoclavine-I aldehyde [9] [10]. Agroclavine represents a key intermediate in the pathway to lysergic acid, requiring additional oxidative transformations mediated by cytochrome P450 monooxygenases. The P450 enzyme CloA performs the critical oxidation of agroclavine to lysergic acid, representing the final step in the core ergoline biosynthetic sequence.

Recent research has identified specialized alleles of cloA required for dihydrolysergic acid (DHLA) biosynthesis. Expression studies using Neosartorya fumigata as a heterologous host demonstrated that CloA from different fungal sources exhibits distinct substrate specificities. While CloA from Epichloë species efficiently oxidizes agroclavine to lysergic acid, the enzyme from Claviceps africana shows specialized activity toward festuclavine, producing DHLA rather than lysergic acid.

Heterologous Expression Systems

The complete reconstitution of ergot alkaloid biosynthesis in heterologous hosts represents a significant biotechnological achievement [4]. Engineered Saccharomyces cerevisiae strains expressing the complete eight-gene cassette (dmaW, easF, easC, easE, easD, easA, easG, and cloA) successfully produced lysergic acid from simple carbon sources [4].

The heterologous production system achieved lysergic acid titers of 1.7 milligrams per liter in one-liter bioreactor conditions [4]. This productivity represents proof-of-concept for biological production of ergoline-derived compounds from sugar substrates, potentially providing an alternative to traditional ergot cultivation methods.

Optimization of heterologous expression has focused on enzyme ortholog selection and metabolic pathway balancing [4]. Different combinations of enzyme variants from various fungal sources have been evaluated to maximize product formation while minimizing accumulation of pathway intermediates. Additionally, host strain engineering has addressed cofactor availability and product tolerance issues that can limit biosynthetic productivity.

Purification and Isolation Protocols

The purification and isolation of lysergic acid ethylamide and related compounds requires specialized protocols designed to prevent degradation and epimerization while achieving high purity levels suitable for pharmaceutical applications [2] [13] [14] [15] [16].

Large-Scale Extraction Methods

Industrial-scale purification begins with optimized extraction protocols capable of processing hundreds of kilograms of starting material [3]. The extraction apparatus typically consists of stainless steel columns with dimensions of 114 × 52 × 61 centimeters, capable of accommodating up to 150 kilograms of ground seed material [3].

Particle size optimization represents a critical parameter for extraction efficiency. Systematic studies have demonstrated that grinding seed material to pass through a 1-millimeter sieve provides the optimal balance between extraction efficiency and practical processing considerations [3]. Finer particle sizes (0.5 millimeters) increase extraction efficiency to 84% compared to 60% for 1-millimeter particles, but the processing time and equipment requirements make the finer grinding impractical for large-scale operations [3].

The extraction solvent system employs 80% aqueous ethanol, which provides superior alkaloid solubility while minimizing extraction of interfering lipophilic compounds [3]. The extraction process requires extended contact times of 48-150 hours to achieve maximum alkaloid recovery. During extraction, the column is maintained under nitrogen atmosphere to prevent oxidative degradation, and light exposure is strictly controlled to prevent photoisomerization [3].

Following initial extraction, the ethanol is removed through controlled evaporation at room temperature using forced air circulation over large surface areas [3]. The concentrated extract undergoes freeze-drying to remove residual ethanol and water, yielding a dried extract with approximately 18-fold concentration of alkaloids compared to the starting material [3].

Secondary Purification Strategies

The crude extract requires additional purification to remove co-extracted impurities and achieve pharmaceutical-grade purity [3] [16]. The optimized secondary purification protocol involves a three-phase liquid-liquid extraction sequence designed to selectively concentrate ergot alkaloids while removing unwanted components.

Initial purification employs hexane extraction from an aqueous slurry of the dried extract [3]. This step effectively removes lipophilic impurities while retaining the alkaloids in the aqueous phase. The aqueous fraction then undergoes chloroform extraction in three sequential steps, concentrating the alkaloids in the organic phase while leaving water-soluble impurities in the aqueous layer [3].

The chloroform fractions are combined and concentrated under reduced pressure at 25°C in darkness to prevent thermal and photochemical degradation [3]. This purification sequence achieves a 350-400 fold increase in alkaloid concentration compared to the original seed material, with overall recovery rates of approximately 50% for the target compounds [3].

Chromatographic Separation Techniques

High-performance liquid chromatography represents the gold standard for final purification and analytical characterization of lysergic acid derivatives [13] [17] [14] [15]. Modern UPLC systems employing C18 columns with 1.7-micrometer particle size enable rapid separations with total run times of 6-10 minutes [15].

The mobile phase typically consists of acetonitrile and ammonium carbonate buffer operated under gradient elution conditions [15]. Detection employs fluorescence monitoring at excitation wavelength 310 nanometers and emission wavelength 420 nanometers, providing high sensitivity and selectivity for ergot alkaloids [13] [3] [15].

For preparative applications, phenyl-hexyl columns operated under isocratic conditions with 50:50 water/acetonitrile mixtures containing ammonium carbonate provide effective separation of individual alkaloids [3]. This system achieves baseline separation of ergovaline and ergovalinine isomers, enabling collection of pure individual compounds for biological testing [3].

Ion Exchange Chromatography

Strong cation exchange chromatography provides an alternative purification approach particularly effective for large-scale applications [16]. Ergot alkaloids, being basic compounds, form water-soluble salts under acidic conditions and can be selectively retained on negatively charged cation exchange resins [16].

The ion exchange protocol employs sodium-neutralized strong cation exchange resin with elution using sodium hexanesulfonate as the ion-pairing reagent [16]. This method demonstrates reduced tendency for epimerization compared to conventional silica-based separations, though it requires in-house preparation of specialized resin phases [16].

Recovery rates using optimized ion exchange protocols typically range from 80-120% with good analytical precision [16]. The method has been successfully applied to both rye flour matrices and more complex biological samples, demonstrating broad applicability across different sample types [16].

Critical Control Parameters

Several critical parameters must be carefully controlled throughout the purification process to maintain alkaloid stability and prevent degradation [3] [14]. Light exclusion represents perhaps the most important consideration, as ergot alkaloids undergo rapid photoisomerization when exposed to ambient lighting conditions [3].

Temperature control during all processing steps prevents thermal degradation and minimizes epimerization reactions [3]. Processing temperatures should not exceed 25°C during solvent removal and concentration steps, with room temperature processing preferred when possible [3].

pH control during aqueous extraction steps influences both alkaloid solubility and stability [16]. Slightly basic conditions (pH 8.5-9.0) favor alkaloid extraction from ion exchange phases while minimizing degradation reactions [16]. Conversely, acidic extraction conditions can be employed for initial extraction from plant matrices, though these require careful neutralization during subsequent processing steps [16].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Dates

2: de Kanel J, Vickery WE, Waldner B, Monahan RM, Diamond FX. Automated extraction of lysergic acid diethylamide (LSD) and N-demethyl-LSD from blood, serum, plasma, and urine samples using the Zymark RapidTrace with LC/MS/MS confirmation. J Forensic Sci. 1998 May;43(3):622-5. PubMed PMID: 9608700.

3: Hoja H, Marquet P, Verneuil B, Lotfi H, Dupuy JL, Lachâtre G. Determination of LSD and N-demethyl-LSD in urine by liquid chromatography coupled to electrospray ionization mass spectrometry. J Chromatogr B Biomed Sci Appl. 1997 May 9;692(2):329-35. PubMed PMID: 9188821.

4: Lim HK, Andrenyak D, Francom P, Foltz RL, Jones RT. Quantification of LSD and N-demethyl-LSD in urine by gas chromatography/resonance electron capture ionization mass spectrometry. Anal Chem. 1988 Jul 15;60(14):1420-5. PubMed PMID: 3218752.

5: Chung A, Hudson J, McKay G. Validated ultra-performance liquid chromatography-tandem mass spectrometry method for analyzing LSD, iso-LSD, nor-LSD, and O-H-LSD in blood and urine. J Anal Toxicol. 2009 Jun;33(5):253-9. PubMed PMID: 19671244.

6: Nakahara Y, Kikura R, Takahashi K, Foltz RL, Mieczkowski T. Detection of LSD and metabolite in rat hair and human hair. J Anal Toxicol. 1996 Sep;20(5):323-9. PubMed PMID: 8872243.

Explore Compound Types